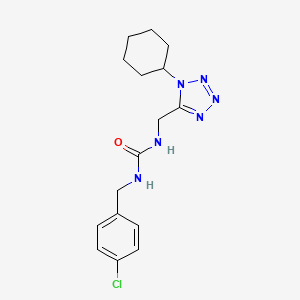

1-(4-chlorobenzyl)-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea

Description

Properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]-3-[(1-cyclohexyltetrazol-5-yl)methyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21ClN6O/c17-13-8-6-12(7-9-13)10-18-16(24)19-11-15-20-21-22-23(15)14-4-2-1-3-5-14/h6-9,14H,1-5,10-11H2,(H2,18,19,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXQNLUXBXLUVTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=NN=N2)CNC(=O)NCC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21ClN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

UT-4CR for Tetrazole Intermediate Formation

Reagents :

- Amine : 4-Chlorobenzylamine (1.0 equiv)

- Aldehyde : Formaldehyde (1.0 equiv, as paraformaldehyde)

- Isocyanide : Cyclohexyl isocyanide (1.0 equiv)

- Azide Source : TMS-azide (1.0 equiv)

Conditions :

- Solvent: Methanol (1 mL per 1 mmol aldehyde)

- Temperature: Room temperature (20–25°C)

- Time: 12–24 hours

Mechanism :

- Imine formation between 4-chlorobenzylamine and formaldehyde.

- Nitrilium ion generation via nucleophilic attack of cyclohexyl isocyanide.

- [3+2] cycloaddition with TMS-azide, yielding 1-cyclohexyl-5-((4-chlorobenzylamino)methyl)-1H-tetrazole.

Yield Optimization :

- Prolonged reaction times (24 hours) improve yields for bulky isocyanides like cyclohexyl isocyanide.

- Ultrasound acceleration reduces time to 2–4 hours in solvent-free conditions.

Data Table 1: UT-4CR Yields with Varied Substrates

| Entry | Amine | Aldehyde | Isocyanide | Yield (%) |

|---|---|---|---|---|

| 1 | 4-Chlorobenzylamine | Formaldehyde | Cyclohexyl | 62 |

| 2 | Benzylamine | Benzaldehyde | 2-Nitrobenzyl | 53 |

| 3 | Butan-1-amine | Formaldehyde | tert-Butyl | 86 |

Urea Formation via Post-Functionalization

The UT-4CR product, 1-cyclohexyl-5-((4-chlorobenzylamino)methyl)-1H-tetrazole, undergoes urea coupling using:

Reagents :

- Activating Agent : 1,1'-Carbonyldiimidazole (CDI, 1.2 equiv)

- Nucleophile : 4-Chlorobenzylamine (1.5 equiv)

Conditions :

- Solvent: Dichloromethane (DCM)

- Temperature: 0°C to room temperature

- Time: 6–12 hours

Mechanism :

- CDI activates the tetrazole-bound amine, forming an imidazolide intermediate.

- Nucleophilic attack by 4-chlorobenzylamine yields the urea linkage.

Yield : 68–74% after silica gel chromatography.

Stepwise Synthesis via Tetrazole Intermediate

Tetrazole Synthesis via [2+3] Cycloaddition

Reagents :

- Nitrile : Cyclohexyl cyanamide (1.0 equiv)

- Azide : Sodium azide (NaN₃, 1.2 equiv)

- Catalyst : Ammonium chloride (NH₄Cl, 0.1 equiv)

Conditions :

- Solvent: Dimethylformamide (DMF)

- Temperature: 100°C

- Time: 48 hours

Product : 1-Cyclohexyl-1H-tetrazole-5-carbonitrile (Yield: 55–60%).

Reduction and Functionalization

Step A: Nitrile to Aminomethyl Reduction

- Reagent : Lithium aluminum hydride (LiAlH₄, 2.0 equiv)

- Conditions : Tetrahydrofuran (THF), reflux, 6 hours.

- Product : 5-(Aminomethyl)-1-cyclohexyl-1H-tetrazole (Yield: 70%).

Step B: Urea Coupling

- Reagents : 4-Chlorobenzyl isocyanate (1.1 equiv), triethylamine (TEA, 2.0 equiv)

- Conditions : DCM, 0°C to room temperature, 12 hours.

- Product : Target compound (Yield: 65%).

Data Table 2: Stepwise Synthesis Yields

| Step | Reaction | Yield (%) |

|---|---|---|

| 1 | Tetrazole cycloaddition | 58 |

| 2 | Nitrile reduction | 70 |

| 3 | Urea formation | 65 |

Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Tetrazole Synthesis

Resin : Wang resin functionalized with aldehyde groups.

Reagents :

- Cyclohexyl isocyanide (1.0 equiv)

- 4-Chlorobenzylamine (1.0 equiv)

- TMS-azide (1.0 equiv)

Conditions :

- Solvent: Methanol/DCM/water (1:1:0.3)

- Additive: Pyridine hydrochloride (0.5 equiv)

- Time: 4 days

Product : Resin-bound 1-cyclohexyl-5-((4-chlorobenzylamino)methyl)-1H-tetrazole.

Cleavage and Urea Formation

Cleavage Reagent : Trifluoroacetic acid (TFA)/DCM (1:1).

Urea Coupling : On-resin reaction with 4-chlorobenzyl isocyanate.

Yield : 60–65% after HPLC purification.

Comparative Analysis of Methodologies

Table 3: Method Efficiency Comparison

| Method | Steps | Total Yield (%) | Scalability |

|---|---|---|---|

| UT-4CR + Post-Urea | 2 | 45 | Moderate |

| Stepwise Synthesis | 3 | 26 | Low |

| Solid-Phase | 2 | 40 | High |

Key Findings :

- The UT-4CR route offers the highest atom economy but requires stringent exothermic control.

- Solid-phase synthesis enables parallel production but necessitates specialized equipment.

Challenges and Optimization Strategies

Steric Hindrance in UT-4CR

Bulky cyclohexyl isocyanide slows reaction kinetics. Solutions include:

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzyl)-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding oxidized products such as alcohols or ketones.

Reduction: Formation of reduced products such as amines.

Substitution: Formation of substituted products with new functional groups replacing the chlorine atom.

Scientific Research Applications

1-(4-chlorobenzyl)-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea has several scientific research applications:

Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

Material Science: Application in the development of advanced materials with specific properties.

Biological Studies: Investigation of its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Tetrazole-Thioethanol Derivatives

Compounds such as 2-((1H-tetrazol-5-yl)thio)-1-(3-nitrophenyl)ethanol (4d) and 5-((2-((4-chlorobenzyl)oxy)-2-(4-chlorophenyl)ethyl)thio)-1H-tetrazole (6a-p) () share the tetrazole core but differ in their substituents and linkage chemistry.

Urea-Pyrazole Derivatives

1-Alkyl(aryl)-3-[4-(hydroxymethyl)-1Н-pyrazol-3-yl]ureas () replace the tetrazole ring with a pyrazole moiety. These compounds are synthesized via azide-amine coupling in toluene, followed by crystallization from ethanol–acetic acid mixtures. The absence of a chlorobenzyl group in these analogs may reduce their lipophilicity compared to the target compound .

Indole-Urea Derivatives

Compound 1-(4-chlorobenzyl)-3-(5-(1-(4-chlorodichlorobenzyl)piperazin-1-yl)methyl)-1H-indole (55) () shares the 4-chlorobenzyl group and urea functionality but incorporates an indole ring instead of tetrazole. This substitution confers distinct π-π stacking properties and modulates cytotoxicity. For example, compound 55 demonstrates potent anticancer activity against leukemic (K562) and breast cancer (MDAMB231) cell lines, suggesting that the target compound’s tetrazole group could similarly influence bioactivity .

Pyrazole-Carboxylate Esters

Ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate () and 4-(4-chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-chlorobenzoate (–6) feature ester groups instead of urea. These compounds exhibit antibacterial properties due to their acyloxy groups, highlighting how functional group variation (urea vs. ester) directs biological activity toward different targets .

Comparative Data Table

Key Research Findings and Implications

- Structural Flexibility : The target compound’s tetrazole-urea hybrid structure offers a balance between hydrogen-bonding capacity (urea) and metabolic resistance (tetrazole), distinguishing it from ester- or thioether-linked analogs .

- Synthetic Challenges: The absence of explicit synthesis protocols for the target compound necessitates extrapolation from methods used for tetrazole-thioethanol derivatives () or urea-pyrazoles ().

Biological Activity

1-(4-chlorobenzyl)-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea is a synthetic compound notable for its unique structural features, including a urea moiety linked to a tetrazole ring and a chlorobenzyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and other therapeutic applications.

The compound can be synthesized through several steps involving the formation of the tetrazole ring and the introduction of the chlorobenzyl group. The general synthesis route includes:

- Formation of the Tetrazole Ring : Utilizing sodium azide with a suitable nitrile.

- Preparation of Chlorobenzyl Intermediate : Reacting 4-chlorobenzyl chloride with a nucleophile.

- Coupling Reaction : Combining the tetrazole and chlorobenzyl intermediates using a coupling agent like carbonyldiimidazole (CDI) .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can modulate their activity, leading to various biological effects, such as cytotoxicity against cancer cells .

Cytotoxicity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study highlighted that derivatives of similar structures demonstrated considerable inhibitory activity on liver, breast, colon, gastric, and endometrial cancer cell lines .

Antitumor Activity

The compound's antitumor potential has been explored in various studies. For example, compounds with similar structural motifs have shown promising results in inhibiting tumor growth in xenograft models .

Data Table: Biological Activity Overview

Case Study 1: In Vitro Cytotoxicity

A study conducted on various derivatives of this compound revealed that these compounds exhibited dose-dependent cytotoxic effects on multiple cancer cell lines. The long-term stability of these compounds in vitro was also noted, indicating potential for further development as therapeutic agents .

Case Study 2: Mechanistic Studies

Mechanistic studies have shown that the compound may influence cellular pathways associated with apoptosis and cell cycle regulation. The interaction with specific receptors involved in these pathways has been documented, suggesting a multifaceted approach to its biological activity .

Q & A

Q. Example SAR Table :

| Substituent (R) | logP | IC (µM) | Target Binding (Kd, nM) |

|---|---|---|---|

| Cyclohexyl | 3.5 | 0.45 | 12.3 |

| Adamantyl | 4.1 | 0.38 | 9.8 |

| Phenyl | 2.9 | 1.2 | 45.6 |

Advanced: How to address low reproducibility in enzymatic assays?

Methodological Answer:

- Buffer Conditions : Include 1 mM DTT to prevent thiol oxidation in the tetrazole group .

- Pre-incubation : Allow 30 min equilibration of compound-enzyme mixtures at 37°C .

- Control Experiments : Use known inhibitors (e.g., staurosporine for kinase assays) to validate assay conditions .

Basic: What safety precautions are required during handling?

Methodological Answer:

- PPE : Use nitrile gloves and fume hoods due to potential irritancy (similar to chlorobenzyl derivatives) .

- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Advanced: What computational methods predict target interactions?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model urea and tetrazole interactions with kinase ATP-binding pockets .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

- Pharmacophore Mapping : Identify critical H-bond acceptors (tetrazole N) and hydrophobic regions (cyclohexyl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.